molecular formula C8H11N3S B14495923 2-Hydrazinyl-3-methyl-2,3-dihydro-1,3-benzothiazole CAS No. 64531-66-4

2-Hydrazinyl-3-methyl-2,3-dihydro-1,3-benzothiazole

Cat. No.: B14495923
CAS No.: 64531-66-4
M. Wt: 181.26 g/mol
InChI Key: YLMXVEBRBCBVJS-UHFFFAOYSA-N
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Description

2-Hydrazinyl-3-methyl-2,3-dihydro-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. It is characterized by the presence of a benzothiazole ring fused with a hydrazine group and a methyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-3-methyl-2,3-dihydro-1,3-benzothiazole typically involves the reaction of 2-aminobenzothiazole with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-3-methyl-2,3-dihydro-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to reflux .

Major Products Formed

The major products formed from these reactions include substituted benzothiazoles, hydrazones, and other heterocyclic compounds. These products often exhibit enhanced biological activities and are of interest for further pharmacological studies .

Scientific Research Applications

2-Hydrazinyl-3-methyl-2,3-dihydro-1,3-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-3-methyl-2,3-dihydro-1,3-benzothiazole involves its interaction with various molecular targets and pathways. The compound is known to bind to specific receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it has been shown to interact with GABA receptors, contributing to its anticonvulsant activity .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of 2-Hydrazinyl-3-methyl-2,3-dihydro-1,3-benzothiazole.

    2-Mercaptobenzothiazole: Another benzothiazole derivative with distinct chemical properties.

    Benzothiazolium Azo Dyes: Compounds synthesized using this compound as a reagent.

Uniqueness

This compound is unique due to its hydrazine group, which imparts distinct reactivity and biological activity compared to other benzothiazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

64531-66-4

Molecular Formula

C8H11N3S

Molecular Weight

181.26 g/mol

IUPAC Name

(3-methyl-2H-1,3-benzothiazol-2-yl)hydrazine

InChI

InChI=1S/C8H11N3S/c1-11-6-4-2-3-5-7(6)12-8(11)10-9/h2-5,8,10H,9H2,1H3

InChI Key

YLMXVEBRBCBVJS-UHFFFAOYSA-N

Canonical SMILES

CN1C(SC2=CC=CC=C21)NN

Origin of Product

United States

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